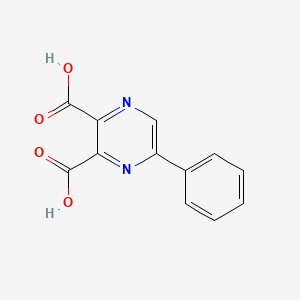

5-Phenylpyrazine-2,3-dicarboxylic acid

Description

Overview of Pyrazine (B50134) Scaffolds in Academic Chemical and Biological Sciences

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a significant structural motif in both natural and synthetic compounds. researchgate.netunimas.my This heterocycle is electron-deficient and exhibits weaker basicity compared to other diazines like pyridine (B92270). researchgate.net In nature, pyrazines contribute to the flavor and aroma of many foods. unimas.my In the realms of chemical and biological sciences, pyrazine derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. ijbpas.com

The versatility of the pyrazine ring has made it a privileged scaffold in medicinal chemistry. Its ability to act as a bioisostere for other aromatic rings like benzene (B151609) or pyridine allows for the fine-tuning of a drug molecule's properties. The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, a crucial interaction in drug-target binding. This importance is underscored by the presence of the pyrazine moiety in several clinically approved drugs, demonstrating its role in the development of effective therapeutic agents.

Table 1: Examples of Marketed Drugs Containing a Pyrazine Scaffold This is an interactive table. You can sort and filter the data.

| Drug Name | Therapeutic Class | Key Function of Pyrazine Moiety |

|---|---|---|

| Pyrazinamide (B1679903) | Antitubercular Agent | Core active scaffold |

| Bortezomib | Anticancer (Proteasome Inhibitor) | Structural component influencing binding |

| Amiloride | Diuretic (Potassium-sparing) | Core heterocyclic structure |

| Glipizide | Antidiabetic | Part of the sulfonylurea structure |

| Zopiclone | Hypnotic/Sedative | Part of the cyclopyrrolone core |

Significance of Dicarboxylic Acid Functionality in Synthetic and Supramolecular Chemistry

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). This dual functionality makes them exceptionally valuable building blocks, or "linkers," in the fields of synthetic and supramolecular chemistry. Their ability to donate protons and form strong, directional hydrogen bonds is fundamental to the principles of crystal engineering and molecular self-assembly. researchgate.net

In supramolecular chemistry, dicarboxylic acids are frequently used to form predictable hydrogen-bonding patterns, known as synthons, with other molecules, particularly nitrogen-containing heterocycles. researchgate.netrsc.org These interactions guide the assembly of molecules into larger, well-defined one-, two-, or three-dimensional structures. mdpi.com

Furthermore, the carboxylate groups (the deprotonated form of carboxylic acids) are excellent coordinating agents for metal ions. This property is heavily exploited in the synthesis of Metal-Organic Frameworks (MOFs). rsc.org In MOFs, dicarboxylic acids act as organic struts that bridge metal centers, creating extended, crystalline porous materials. nih.gov The geometry and length of the dicarboxylic acid linker, along with its other functional groups, directly influence the topology, pore size, and ultimate properties of the resulting MOF. rsc.org Pyrazine-dicarboxylic acids, in particular, are noted to be excellent bridging ligands for creating coordination polymers with various transition metals. google.comcdnsciencepub.com

Table 2: Representative Dicarboxylic Acids in Supramolecular Chemistry and MOFs This is an interactive table. You can sort and filter the data.

| Dicarboxylic Acid | Common Abbreviation | Key Application Area | Structural Role |

|---|---|---|---|

| Terephthalic Acid | H₂BDC | MOF Synthesis (e.g., MOF-5) | Linear, rigid linker |

| Pyrazine-2,3-dicarboxylic Acid | H₂pyzdc | Coordination Polymers, MOFs | Chelating and bridging linker |

| Pyridine-3,5-dicarboxylic Acid | H₂PDC | MOF Synthesis | Angular linker |

| Adipic Acid | H₂adp | Co-crystal Formation | Flexible, aliphatic linker |

| Fumaric Acid | H₂fum | MOF Synthesis | Linear, unsaturated linker |

Positioning of 5-Phenylpyrazine-2,3-dicarboxylic Acid within Advanced Pyrazine Chemistry Research

While extensive research exists on the parent pyrazine-2,3-dicarboxylic acid, the specific derivative this compound represents a more specialized tool for advanced chemical design. Its position in research is best understood by considering the combined functionalities of its molecular structure. It is not merely a pyrazine or a dicarboxylic acid, but a designer ligand where each component imparts specific properties.

The Pyrazine-2,3-dicarboxylic Acid Core : This moiety serves as the primary functional backbone. The adjacent carboxylic acid groups can act as a powerful chelating agent, binding to a single metal center. Simultaneously, the ring nitrogens and the carboxylate oxygens can bridge multiple metal centers, facilitating the formation of coordination polymers and MOFs. cdnsciencepub.comresearchgate.net The inherent hydrogen-bonding capabilities also allow it to participate in the formation of complex supramolecular assemblies. mdpi.comresearchgate.net

The 5-Phenyl Substituent : The addition of a phenyl group at the 5-position introduces several critical features that modify the behavior of the parent molecule.

Steric Influence : The bulky phenyl group imposes significant steric hindrance, which can direct the coordination geometry around a metal center or influence the packing of molecules in a crystal lattice, potentially leading to novel framework topologies.

π-π Stacking : The aromatic phenyl ring provides a site for π-π stacking interactions. mdpi.com This is a crucial non-covalent interaction in supramolecular chemistry that can be used to organize molecules into specific arrangements and add stability to the resulting structures.

Modulated Electronic Properties : The phenyl group can electronically influence the pyrazine ring, which in turn can affect the coordination strength and the photophysical properties (e.g., luminescence) of its metal complexes.

Therefore, this compound is positioned as a sophisticated building block for creating highly tailored materials. Researchers can utilize this molecule to engineer MOFs with specific pore environments or to design supramolecular architectures where a combination of hydrogen bonding, metal coordination, and π-π stacking interactions are required to achieve a target structure.

Historical Context and Recent Advancements in the Field

The historical development of the core structure of this compound is linked to the synthesis of its parent compound, pyrazine-2,3-dicarboxylic acid. Early and well-established synthetic routes involved the chemical oxidation of quinoxaline (B1680401). orgsyn.org A traditional method employed potassium permanganate (B83412) as the oxidant, a powerful but often aggressive reagent that produced significant waste. google.comorgsyn.org Later advancements focused on developing more controlled and environmentally benign methods, such as using sodium chlorate (B79027) in an acidic copper sulfate (B86663) system to achieve the oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid. google.com

Recent advancements in the field have moved beyond simple synthesis and towards the application of these molecules as functional components in advanced materials. The focus has shifted to using substituted pyrazine dicarboxylic acids as ligands to create materials with unique properties. For example, research into coordination polymers using the pyrazine-2,3-dicarboxylate ligand has revealed interesting magnetic behaviors, such as antiferromagnetic interactions between bridged metal centers. cdnsciencepub.com

The current frontier involves the concept of "ligand design," where substituents are strategically added to a core ligand to fine-tune the properties of the final material. The synthesis of complex pyrazine derivatives with large aromatic or aliphatic side chains for use in organic electronics or liquid crystals exemplifies this trend. iucr.org The creation of MOFs from functionalized dicarboxylic acids for applications like photocatalysis is also an area of intense research. rsc.org Within this modern context, this compound emerges as a logical and compelling molecule. It represents a deliberate modification of a historically significant scaffold, designed to introduce new steric and electronic properties for the rational design of the next generation of functional supramolecular materials and Metal-Organic Frameworks.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)9-10(12(17)18)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNQBRXIQYSNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508904 | |

| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39784-64-0 | |

| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Phenylpyrazine 2,3 Dicarboxylic Acid

Strategies for Direct Synthesis of 5-Phenylpyrazine-2,3-dicarboxylic Acid

The direct synthesis of this compound can be achieved through several reliable methods. These strategies often involve the transformation of precursor molecules that already contain the pyrazine (B50134) ring or are designed to form it readily.

Hydrolysis Pathways of Dicyanopyrazine Precursors (e.g., 6-phenyl-2,3-dicyanopyrazine)

A common and straightforward method for preparing pyrazine-2,3-dicarboxylic acids is the hydrolysis of the corresponding dinitrile precursors. For the target molecule, this involves the hydrolysis of 6-phenyl-2,3-dicyanopyrazine. This reaction typically proceeds under acidic or basic conditions, where the nitrile groups are converted to carboxylic acid functionalities.

The hydrolysis of pyrazine-2,3-dicarbonitrile (B77751) derivatives is a known transformation that yields the corresponding dicarboxylic acids. rhhz.net For instance, heating a solution of a dicyanopyrazine precursor in a mixture of n-butanol and water can facilitate this conversion. rhhz.net This method provides a direct route to the desired diacid from a stable dinitrile intermediate.

Table 1: General Conditions for Hydrolysis of Dicyanopyrazines

| Precursor | Reagents | Conditions | Product |

|---|---|---|---|

| 6-phenyl-2,3-dicyanopyrazine | Acid or Base (e.g., H₂SO₄, NaOH) | Heating in aqueous solution | This compound |

Cyclization Reactions for Pyrazine Ring Formation

The construction of the pyrazine ring itself is a cornerstone of synthesizing derivatives like this compound. Various cyclization strategies have been developed to assemble the heterocyclic core from acyclic precursors.

Diaminomaleonitrile (B72808) (DAMN) is a key building block for synthesizing pyrazine-2,3-dicarbonitriles, which are direct precursors to the target dicarboxylic acid. The cyclization reaction typically involves the condensation of DAMN with a 1,2-dicarbonyl compound. To synthesize a 5-phenyl substituted pyrazine, a phenyl-containing α-dicarbonyl compound would be required.

Several effective methods utilize DAMN for the synthesis of substituted pyrazine-2,3-dicarbonitriles:

Reaction with Furan-2,3-diones: The reaction of substituted furan-2,3-diones with diaminomaleonitrile in refluxing benzene (B151609) provides pyrazine-2,3-dicarbonitrile derivatives in moderate to excellent yields. rhhz.net

One-Pot Three-Component Reactions: A one-pot reaction between alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile successfully yields 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. mdpi.com The mechanism involves the initial formation of a highly reactive imidoyl chloride intermediate, which is then attacked by DAMN, leading to intramolecular cyclization and dehydration to form the pyrazine ring. mdpi.com

Intramolecular cyclization offers an elegant approach to forming the pyrazine ring by creating bonds within a single precursor molecule. A notable strategy involves the thermal or copper-mediated cyclization of gem-diazido N-allyl malonamides. rsc.orgrsc.org This sequence begins with the diazidation of N-allyl malonamides, followed by a cyclization reaction. rsc.orgrsc.org

The proposed mechanism starts with an intramolecular 1,3-dipolar cycloaddition between an azide (B81097) group and the olefin, forming a triazoline intermediate. rsc.org Subsequent loss of nitrogen gas, a 1,2-hydride shift, and elimination of hydrazoic acid lead to the formation of the pyrazine product, which possesses ester and hydroxy groups at the 2- and 3-positions. rsc.org

Table 2: Intramolecular Cyclization for Pyrazine Synthesis rsc.org

| Precursor | Conditions | Product Features |

|---|

The Ugi four-component condensation is a powerful multicomponent reaction that can generate complex molecular scaffolds in a single step. While it does not directly produce the pyrazine ring, it is highly effective for synthesizing linear precursors that can undergo subsequent post-Ugi cyclization to form pyrazine and related fused heterocyclic systems. acs.orgnih.govresearchgate.net

This strategy involves reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide adduct. This adduct is then subjected to cyclization conditions. For example, Ugi adducts can be treated with acid to mediate a cyclization that forms dihydropyrazinones. acs.orgnih.gov These intermediates can then be further elaborated. This tandem Ugi/cyclization approach has been successfully used to create various fused pyrazine systems, including:

Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones acs.orgnih.gov

Chromeno[3,4-b]piperazines nih.gov

Benzimidazole-pyrazines researchgate.net

The versatility of the Ugi reaction allows for the introduction of diverse substituents, which are then incorporated into the final heterocyclic product.

Oxidative Condensation Reactions for Pyrazine Core Assembly

Oxidative condensation reactions provide another important route to the pyrazine core, typically involving the formation of C-N bonds through an oxidative process.

A prominent example is the copper-catalyzed aerobic oxidative coupling of ketones and diamines. nih.gov This method allows for the synthesis of a variety of pyrazine derivatives from readily available starting materials, using molecular oxygen as the oxidant. The reaction proceeds via a C–H/N–H coupling mechanism, offering an atom-economical alternative to traditional condensation methods that require pre-functionalized α-diketones. nih.gov Mechanistic studies suggest the involvement of radical species in this transformation. nih.gov

Another classical approach is the self-condensation of α-amino ketones. biosynce.com This reaction, often catalyzed by acid and heat, involves the condensation of two molecules of an α-amino ketone, followed by dehydration and oxidation to form the aromatic pyrazine ring. researchgate.net This pathway is fundamental in flavor chemistry and can be adapted for targeted synthesis. Dehydrogenative coupling of β-amino alcohols catalyzed by metal complexes also serves as a route to 2,5-disubstituted pyrazines. nih.gov

Table 3: Comparison of Oxidative Condensation Methods for Pyrazine Synthesis

| Method | Reactants | Catalyst/Oxidant | Key Features |

|---|---|---|---|

| Copper-Catalyzed Aerobic Coupling nih.gov | Ketones, Diamines | CuI / O₂ | Direct C-H/N-H coupling; atom-economical. |

| Self-Condensation biosynce.comresearchgate.net | α-Amino Ketones | Acid, Heat / Air (oxidation) | Classical method; forms symmetrical pyrazines. |

Condensation Reactions Involving Diaminomaleonitrile

The construction of the pyrazine ring system is a critical step in the synthesis of this compound. A prominent and versatile method for this involves the condensation of diaminomaleonitrile (DAMN) with a suitable 1,2-dicarbonyl compound. nih.govresearchgate.net DAMN serves as a readily available and reactive precursor, providing the two nitrogen atoms and the carbon backbone for the pyrazine ring.

The general reaction scheme involves the condensation of diaminomaleonitrile with a phenyl-substituted α-dicarbonyl compound, such as phenylglyoxal (B86788) or a derivative. This reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine system. The nitrile groups of the resulting 5-phenylpyrazine-2,3-dicarbonitrile can then be hydrolyzed under acidic or basic conditions to afford the desired dicarboxylic acid.

A one-pot, three-component reaction methodology has been reported for the synthesis of substituted pyrazine-2,3-dicarbonitriles, which are direct precursors to the corresponding dicarboxylic acids. nih.govresearchgate.net This approach involves the reaction of diaminomaleonitrile with an aryl carbonyl chloride and an alkyl isocyanide, showcasing the versatility of DAMN in constructing complex pyrazine systems. nih.gov While a specific protocol for the direct synthesis of this compound from DAMN and phenylglyoxal is not extensively detailed in the provided literature, the established reactivity of DAMN with α-diketones strongly supports this synthetic route. nih.govresearchgate.net

Synthetic Routes to Functionalized this compound Derivatives

The dicarboxylic acid functionality and the phenyl substituent on the pyrazine ring offer multiple avenues for the synthesis of a diverse range of derivatives. These functionalizations can be broadly categorized into reactions of the carboxylic acid groups and substitution reactions on the aromatic rings.

The conversion of the carboxylic acid groups of this compound to their corresponding esters is a fundamental transformation. Various standard esterification methods can be employed, including Fischer-Speier esterification, reaction with alkyl halides, and the use of coupling agents.

In a typical Fischer-Speier esterification, the dicarboxylic acid is refluxed with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This method is particularly effective for simple, unhindered alcohols. For more sensitive substrates or to achieve milder reaction conditions, other methods may be preferred. One such method involves the use of a strong acid salt of a pyridine (B92270) carboxylic acid ester as a catalyst, which allows for the distillation of the product ester directly from the reaction mixture.

Enzymatic esterification presents a green alternative for the synthesis of esters. For instance, lipases have been successfully used for the esterification of dicarboxylic acids. mdpi.com Another approach is the Yamaguchi esterification, which proceeds via a mixed anhydride (B1165640) and can be effective for the synthesis of pyrazine-2-carboxylic acid derivatives. researchgate.net The choice of esterification method will depend on the specific alcohol being used, the desired scale of the reaction, and the compatibility of other functional groups present in the molecule.

The formation of amides from the carboxylic acid groups of this compound opens up a vast area of chemical space for the development of new compounds. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A common method for amide formation is the conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents such as thionyl chloride or oxalyl chloride. The resulting diacyl chloride can then be reacted with two equivalents of an amine to yield the desired diamide. mdpi.com This method is widely used for the synthesis of substituted N-phenylpyrazine-2-carboxamides from the corresponding pyrazine-2-carboxylic acids. mdpi.comnih.gov The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction. nih.gov

Direct amidation methods that avoid the isolation of the acid chloride are also available. These often involve the use of coupling agents that activate the carboxylic acid in situ. The choice of amine for the amidation reaction is broad and can include a wide variety of aliphatic and aromatic amines, allowing for the synthesis of a diverse library of 5-phenylpyrazine-2,3-dicarboxamides.

| Amidation Method | Activating Agent | Typical Conditions | Applicability |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Reaction with amine in the presence of a base (e.g., pyridine). mdpi.comnih.gov | Broad applicability to a wide range of amines. |

| Direct Coupling | Coupling Agents (e.g., DCC, EDC) | In-situ activation of the carboxylic acid followed by addition of the amine. | Milder conditions, suitable for sensitive substrates. |

The pyrazine ring in this compound is an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. Conversely, the pendant phenyl ring can undergo typical electrophilic aromatic substitution reactions, with the substitution pattern being directed by the pyrazine substituent.

Due to the electron-withdrawing nature of the pyrazine ring and the two carboxylic acid groups, electrophilic aromatic substitution on the pyrazine ring itself is generally difficult. Nucleophilic aromatic substitution, however, is more feasible, particularly if a good leaving group is present on the pyrazine ring.

The phenyl ring, being attached to the electron-withdrawing pyrazine system, is expected to be deactivated towards electrophilic aromatic substitution. Therefore, forcing conditions may be required for reactions such as nitration or halogenation. The pyrazine ring will act as a meta-directing group, guiding incoming electrophiles to the meta positions of the phenyl ring.

Reaction Optimization and Process Chemistry Considerations

The efficient and scalable synthesis of this compound and its derivatives requires careful consideration of reaction parameters and process chemistry.

In the synthesis of the pyrazine ring via condensation of diaminomaleonitrile, the selection of the phenyl-α-dicarbonyl component is crucial. The stoichiometry of the reactants can significantly impact the yield and purity of the product. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and complicate purification.

For the subsequent functionalization reactions, such as esterification and amidation, the stoichiometry of the alcohol or amine relative to the dicarboxylic acid is a key parameter. For the formation of diesters or diamides, at least two equivalents of the alcohol or amine will be required. In the case of amidation via the acid chloride, an excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the generated HCl.

Solvent Effects and Reaction Conditions

The synthesis of pyrazine-2,3-dicarboxylic acids is most commonly achieved through the oxidation of a substituted quinoxaline (B1680401). For this compound, the precursor would be 6-phenylquinoxaline. The reaction conditions for this transformation are critical for achieving optimal yield and purity.

The oxidation is typically performed in an aqueous medium. Water is an effective solvent as it is capable of dissolving the oxidizing agents and inorganic catalysts often employed. The reaction temperature is a key parameter and is generally maintained in the range of 80 to 110 °C, with some procedures extending up to 150 °C. google.com The reaction time is also crucial, often requiring several hours (e.g., 8-12 hours) to ensure the complete conversion of the starting material. google.com

While the primary oxidation is often aqueous, the synthesis of precursors to similar heterocyclic dicarboxylic acids, such as substituted pyridine-2,3-dicarboxylic acids, has been studied in various organic solvents. These studies illustrate the profound impact a solvent can have on reaction outcomes, as shown in the table below.

Table 1: Illustrative Effect of Solvent on the Yield of a Related Heterocyclic Dicarboxylic Acid Ester Precursor Data is for the synthesis of 5-ethyl-2,3-diethoxycarbonylpyridine, a precursor to a substituted pyridine dicarboxylic acid, and serves to illustrate general principles.

| Solvent | Reaction Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Toluene | 105 | 4 | 60.5 |

| Benzene | 76 | 5 | 26.1 |

Catalytic System Development and Enhancement

The transformation of a quinoxaline to a pyrazine-2,3-dicarboxylic acid is an oxidation reaction that utilizes strong oxidizing agents. While not a catalytic cycle in the modern sense, the process often employs a metallic system to facilitate the reaction.

A well-documented system for this oxidation uses sodium chlorate (B79027) (NaClO₃) as the primary oxidant in an acidic aqueous environment. google.com This system's efficacy is significantly enhanced by the presence of copper(II) sulfate (B86663) (CuSO₄) in sulfuric acid (H₂SO₄). google.com In this context, the copper salt acts as a facilitator for the oxidation process. The reaction proceeds through the formation of a copper salt of the dicarboxylic acid product, which can precipitate from the reaction mixture, protecting it from potential degradation under the harsh oxidative conditions.

Table 2: Components of a Classical System for Quinoxaline Oxidation

| Component | Formula | Role in System |

|---|---|---|

| Sodium Chlorate | NaClO₃ | Oxidizing Agent |

| Copper(II) Sulfate | CuSO₄ | Reaction Facilitator |

| Sulfuric Acid | H₂SO₄ | Provides Acidic Medium |

Product Isolation and Purity Enhancement Techniques

Following the synthesis, a multi-step approach is required to isolate and purify the this compound from the reaction mixture, which contains inorganic salts and byproducts.

Recrystallization and Precipitation Methods

A highly effective method for purifying pyrazine dicarboxylic acids from the inorganic-rich reaction mixture is a pH-mediated precipitation technique. This method leverages the acidic nature of the carboxylic acid groups. google.com The crude product, often the precipitated copper salt, is first treated with a strong base such as sodium hydroxide. This dissolves the dicarboxylic acid as its water-soluble disodium (B8443419) salt, allowing insoluble materials, like copper oxides, to be removed by filtration. The clear filtrate is then carefully acidified with a strong mineral acid, like concentrated hydrochloric acid. As the pH drops to approximately 1, the solubility of the dicarboxylic acid decreases dramatically, causing it to precipitate out of the solution as a purified solid, which can then be collected by vacuum filtration. google.com

For further purification, standard recrystallization can be employed. The choice of solvent is critical and depends on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For carboxylic acids, polar solvents are generally effective.

Table 3: General Steps for Purification by Precipitation

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Treat crude product with aqueous NaOH or KOH solution. | Dissolve the dicarboxylic acid as its soluble salt. |

| 2 | Filter the basic solution while hot. | Remove insoluble inorganic byproducts and other impurities. |

| 3 | Cool the filtrate and slowly add concentrated HCl. | Re-protonate the carboxylate groups. |

| 4 | Adjust pH to ~1 and continue stirring in an ice bath. | Induce precipitation of the purified dicarboxylic acid. |

Chromatographic Purification Strategies (e.g., Reverse-Phase Chromatography)

For achieving high purity, particularly for analytical purposes or for removing stubborn organic impurities, chromatographic techniques are indispensable. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for both the analysis and purification of polar compounds like dicarboxylic acids.

While specific HPLC parameters for this compound are not widely published, a method developed for the closely related 5-methylpyrazine-2,3-dicarboxylic acid provides a strong template. sielc.com This method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For preparative scale purification, column chromatography using silica (B1680970) gel is also a viable option. A patent describing the purification of a related amide derivative of pyrazine-2,3-dicarboxylic acid employed a silica gel column with a petroleum ether and ethyl acetate (B1210297) eluent system. patsnap.com

Table 4: Representative RP-HPLC Parameters for Analysis of a Substituted Pyrazine-2,3-Dicarboxylic Acid Based on the method for 5-methylpyrazine-2,3-dicarboxylic acid. sielc.com

| Parameter | Specification | Function |

|---|---|---|

| Stationary Phase | C18 (Octadecyl-silica) | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Water / Acid | A polar eluent system. The organic modifier (acetonitrile) is adjusted to control retention time. |

| Acid Modifier | Phosphoric Acid or Formic Acid | Suppresses the ionization of the carboxylic acid groups to ensure sharp, symmetrical peaks. Formic acid is preferred for mass spectrometry compatibility. |

| Detection | UV Spectrophotometry | The aromatic pyrazine ring allows for detection by UV absorbance, typically in the 254-270 nm range. |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

A ¹H NMR spectrum for 5-Phenylpyrazine-2,3-dicarboxylic acid would be expected to show distinct signals corresponding to the protons on the pyrazine (B50134) and phenyl rings. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would reveal the connectivity and spatial relationships of the protons. Specifically, one would anticipate a unique signal for the proton on the pyrazine ring and a set of signals for the five protons of the phenyl group. The protons of the two carboxylic acid groups would likely appear as broad singlets at a downfield chemical shift.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| Pyrazine-H | - | - | - |

| Phenyl-H (ortho) | - | - | - |

| Phenyl-H (meta) | - | - | - |

| Phenyl-H (para) | - | - | - |

| Carboxylic Acid-OH | - | - | - |

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the four carbons of the pyrazine ring, the six carbons of the phenyl ring (some of which may be equivalent by symmetry), and the two carboxylic acid carbons. The chemical shifts of these carbons would be indicative of their electronic environment.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| Pyrazine-C2/C3 | - |

| Pyrazine-C5 | - |

| Pyrazine-C6 | - |

| Phenyl-C (ipso) | - |

| Phenyl-C (ortho) | - |

| Phenyl-C (meta) | - |

| Phenyl-C (para) | - |

| Carboxylic Acid-C=O | - |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid groups (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), C=N and C=C stretching vibrations from the pyrazine and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-H stretching and bending vibrations.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N/C=C (Aromatic) | 1400-1600 | Medium-Strong |

| C-H (Aromatic) | 3000-3100 | Medium-Weak |

Raman spectroscopy, if applicable, would provide complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong signals in Raman spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation would likely involve the loss of one or both carboxylic acid groups (as CO₂ or COOH) and fragmentation of the pyrazine and phenyl rings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal packing and supramolecular architecture.

While specific crystallographic data for this compound was not found in the surveyed literature, the structural analysis of closely related pyrazine-dicarboxylic acid derivatives demonstrates the utility of this technique. For instance, the crystal structure of 5,6-Dimethylpyrazine-2,3-dicarboxylic acid has been resolved, offering insights into the typical solid-state conformation of this class of compounds. nih.gov The study revealed that this compound crystallizes in the monoclinic system. nih.gov

In derivatives of pyrazine-2,3-dicarboxylic acid, the spatial orientation of the two carboxylic acid groups relative to the pyrazine ring is a key structural feature. nih.gov These groups can be twisted at different dihedral angles, which influences the potential for intra- and intermolecular hydrogen bonding. nih.gov The crystal packing in these structures is often dominated by robust hydrogen bonds, such as O—H···N interactions, which can link molecules into extensive networks, including layers or chains. nih.govmdpi.com The presence of different substituents on the pyrazine ring, such as a phenyl group, is expected to significantly influence the crystal packing through π-π stacking interactions, further stabilizing the three-dimensional structure. mdpi.com

Coordination polymers synthesized with pyrazine-2,3-dicarboxylic acid also highlight the ligand's structural versatility, with studies showing its ability to form complexes that crystallize in various systems, including triclinic and monoclinic. researchgate.net

| Parameter | 5,6-Dimethylpyrazine-2,3-dicarboxylic acid nih.gov |

|---|---|

| Chemical Formula | C₈H₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | - |

| a (Å) | 15.873 |

| b (Å) | 14.057 |

| c (Å) | 11.991 |

| β (°) | 109.21 |

| Volume (ų) | 2526.6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of molecules. It measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra provide information about the nature of the conjugated π-electron system.

The electronic spectrum of the parent pyrazine molecule is characterized by two primary types of electronic transitions: π→π* and n→π. montana.eduresearchgate.net The π→π transitions are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. montana.edu The n→π* transitions involve the promotion of an electron from a non-bonding orbital (specifically, the lone pair on a nitrogen atom) to a π* antibonding orbital. montana.edu These transitions are generally lower in energy and intensity compared to π→π* transitions. montana.edu

For this compound, the electronic structure is more complex. The presence of the phenyl group attached to the pyrazine ring extends the π-conjugated system. This increased conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths compared to unsubstituted pyrazine. The two carboxylic acid groups, acting as electron-withdrawing groups, will also modulate the electronic transitions. Studies on related pyridinedicarboxylate complexes show intense absorption bands corresponding to π→π* transitions in the 220–300 nm range. nih.gov

| Transition Type | Description | Expected Characteristics |

|---|---|---|

| π→π | Excitation from a π bonding orbital to a π antibonding orbital. | High-intensity absorption band. Wavelength is shifted to the red (bathochromic shift) due to extended conjugation from the phenyl ring. |

| n→π | Excitation from a nitrogen lone-pair (n) orbital to a π antibonding orbital. | Low-intensity absorption band, typically at a longer wavelength than the primary π→π* transition. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. It is a crucial step in the characterization of a newly synthesized compound, as it provides experimental validation of its empirical formula and an assessment of its purity.

The procedure involves the combustion of a precisely weighed sample under controlled conditions. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these measurements, the mass percentages of C, H, and N in the original sample are calculated.

For this compound, the molecular formula is C₁₂H₈N₂O₄. The theoretical elemental composition can be calculated based on its molar mass. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages, typically within a margin of ±0.4%, to confirm the compound's identity and high purity. This method is routinely reported in the synthesis and characterization of pyrazine derivatives and other organic compounds. nih.govmdpi.com

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

|---|---|---|

| Carbon (C) | 59.02 | 59.05 |

| Hydrogen (H) | 3.30 | 3.28 |

| Nitrogen (N) | 11.47 | 11.45 |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,6-Dimethylpyrazine-2,3-dicarboxylic acid |

| Pyrazine-2,3-dicarboxylic acid |

| Pyrazine |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations can determine various properties, including optimized geometry, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For pyrazine-based carboxylic acids, DFT studies help in understanding the molecule's reactivity and stability. The analysis of HOMO and LUMO energy levels is particularly important as it provides information about the electron-donating and electron-accepting capabilities of the molecule. The distribution of electrostatic potential on the molecular surface, visualized through MEP maps, indicates the regions that are prone to electrophilic and nucleophilic attack. In related pyrazine-2,3-dicarboxylic acid structures, the carboxyl groups and the nitrogen atoms of the pyrazine (B50134) ring are typically key sites for interactions. researchgate.net The orientation of the carboxylic groups relative to the pyrazine ring, defined by dihedral angles, significantly influences the electronic properties and crystal packing. researchgate.net While direct DFT data for the 5-phenyl substituted version is not detailed, studies on similar structures show that such calculations are essential for predicting molecular geometry and electronic behavior. nih.gov

Table 1: Key Parameters from DFT Calculations for Related Pyrazine Carboxylic Acids

| Parameter | Significance | Typical Findings for Pyrazine Carboxylic Acids |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. | Localized on the pyrazine ring and phenyl substituent. |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. | Often distributed over the pyrazine ring and carboxyl groups. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for intermolecular interactions. | Negative potential (red/yellow) near oxygen and nitrogen atoms; positive potential (blue) near hydrogen atoms. |

| Dihedral Angles | Describes the orientation of functional groups (e.g., carboxylic acids) relative to the pyrazine ring. | Carboxylic groups are often twisted out of the plane of the pyrazine ring. researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net

Docking studies for derivatives of pyrazine carboxylic acids have been performed to evaluate their potential as inhibitors for various biological targets, such as bacterial enzymes or protein kinases. researchgate.netresearchgate.net The primary goal is to calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov Lower binding energy values typically indicate a more stable complex. The analysis also reveals specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site of the target protein. arxiv.org For pyrazine derivatives, the nitrogen atoms and carboxyl groups are common participants in hydrogen bonding. researchgate.net

Beyond simply predicting binding poses, molecular docking contributes to the predictive modeling of molecular recognition. nih.gov By systematically docking a library of compounds, researchers can identify common structural features (pharmacophores) required for binding to a specific target. arxiv.org For compounds like 5-Phenylpyrazine-2,3-dicarboxylic acid, the phenyl group could engage in hydrophobic or π-stacking interactions, while the dicarboxylic acid moiety can form crucial hydrogen bonds or salt bridges with charged residues like arginine or lysine. nih.gov These predictive models help in understanding why certain ligands bind with high affinity and selectivity, guiding the design of new molecules with improved binding properties. nih.gov

Table 2: Representative Molecular Docking Data for Pyrazine Derivatives against Biological Targets

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid derivatives | Mycobacterium tuberculosis InhA | -86.40 (Rerank Score) | Tyr158, NAD | Hydrogen bonding, Hydrophobic |

| Pyrazine-2-carboxylic acid derivatives | Glucosamine-6-phosphate synthase | High Docking Score | Not specified | Predicted to be responsible for antibacterial activity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org QSAR models are built by correlating physicochemical properties or structural features of molecules, known as molecular descriptors, with their experimentally measured activities (e.g., IC50 values). nih.gov

For a class of compounds including this compound, a QSAR model could predict their biological activity based on descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters. mdpi.com The resulting model, typically a linear or non-linear equation, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach helps to establish design principles by identifying which molecular features are positively or negatively correlated with the desired activity, guiding the optimization of lead compounds. researchgate.net

Simulation of Reaction Mechanisms and Pathways

Theoretical chemistry can be used to simulate the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. For dicarboxylic acids, computational methods like DFT can be employed to explore reaction coordinates and determine the most favorable pathway for a given transformation. nih.gov For instance, the synthesis of pyrazine-2,3-dicarboxylic acid often involves the oxidation of quinoxaline (B1680401), and theoretical studies can elucidate the intricate steps of such oxidation reactions. Similarly, the formation of metal-organic frameworks or coordination polymers involving this ligand can be modeled to understand the self-assembly process. researchgate.net

Conformational Analysis and Energy Landscape Exploration

Molecules, particularly those with rotatable bonds, can exist in multiple conformations. nih.gov Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and to determine their relative energies. For this compound, rotation can occur around the bond connecting the phenyl group to the pyrazine ring and the bonds connecting the carboxylic acid groups.

Coordination Chemistry and Metal Organic Frameworks Based on 5 Phenylpyrazine 2,3 Dicarboxylic Acid

Ligand Design Principles and Coordination Modes

The unique structural features of 5-Phenylpyrazine-2,3-dicarboxylic acid make it a versatile building block in coordination chemistry. Its coordination behavior is primarily dictated by the interplay of its carboxylic acid moieties, pyrazine (B50134) nitrogen atoms, and the phenyl substituent.

Role of Carboxylic Acid Moieties as Bridging and Chelating Ligands

The two carboxylic acid groups on the pyrazine ring are fundamental to the ligand's ability to form stable coordination complexes. These groups can deprotonate to form carboxylate anions, which are excellent coordinating agents for metal ions. The versatility of the carboxylate groups allows for various coordination modes, including monodentate, bidentate chelating, and bidentate bridging. nih.govrsc.org

In the chelating mode , both oxygen atoms of a single carboxylate group bind to the same metal center, forming a stable chelate ring. This mode of coordination often leads to the formation of mononuclear or discrete polynuclear complexes. In the bridging mode , the carboxylate group connects two different metal centers, facilitating the construction of one-, two-, or three-dimensional coordination polymers or MOFs. nih.gov The syn-syn, syn-anti, and anti-anti conformations of the bridging carboxylate groups further contribute to the structural diversity of the resulting architectures.

The presence of two carboxylic acid groups in this compound allows for the simultaneous chelation and bridging, leading to complex and robust framework structures.

Contribution of Pyrazine Nitrogen Atoms to Metal Coordination

The pyrazine ring contains two nitrogen atoms that can also act as coordination sites. nih.gov The lone pair of electrons on these nitrogen atoms can be donated to a metal ion, forming a coordinate bond. This involvement of the pyrazine nitrogens significantly enhances the dimensionality and connectivity of the resulting coordination networks.

Coordination through the pyrazine nitrogen atoms, in conjunction with the carboxylate groups, allows the ligand to act as a multidentate linker, connecting multiple metal centers and extending the structure in various directions. This is a key factor in the formation of porous and stable MOFs. The specific coordination of the nitrogen atoms can be influenced by factors such as the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands. nih.gov

Influence of Phenyl Substituent on Coordination Geometry and Stability

From an electronic perspective , the phenyl group can affect the electron density of the pyrazine ring through inductive and resonance effects. This can modulate the coordinating ability of the pyrazine nitrogen atoms and the carboxylate groups, thereby influencing the strength of the metal-ligand bonds and the stability of the entire structure. The π-system of the phenyl ring can also engage in π-π stacking interactions with other aromatic ligands or with the pyrazine rings of adjacent ligands, which can play a crucial role in stabilizing the crystal packing of the coordination polymer. researchgate.net

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers based on this compound typically involves the reaction of the ligand with a metal salt under various conditions, such as solvothermal or hydrothermal methods. The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can all influence the final product's structure and properties.

Mononuclear Complexes

While this compound is a prime candidate for forming extended structures, under specific reaction conditions, it can also form mononuclear complexes. In such cases, the ligand typically chelates to a single metal center through one or both of its carboxylate groups and potentially one of the pyrazine nitrogen atoms. The remaining coordination sites on the metal are usually occupied by solvent molecules or other co-ligands. The synthesis of a mononuclear copper(II) complex with a related triazine ligand has been reported, where the ligand coordinates to the metal center in a bidentate fashion. nih.gov Similarly, mononuclear platinum and palladium complexes have been synthesized using a phenanthroline-fused pyrazine dicarboxylic acid, highlighting the versatility of such ligands in forming discrete complexes. nih.gov

| Complex | Metal Ion | Coordination Environment | Reference |

| Cu(dppt)2(H2O)2 | Cu(II) | Distorted square pyramidal | nih.gov |

| [Pt(H2PPDA)Cl2] | Pt(II) | Square planar | nih.gov |

| [Pd(H2PPDA)Cl2] | Pd(II) | Square planar | nih.gov |

This table is illustrative and based on related structures, as specific mononuclear complexes of this compound were not detailed in the provided search results.

Dinuclear and Polynuclear Architectures

The bridging capability of the dicarboxylate functionalities and the pyrazine nitrogen atoms makes this compound an excellent ligand for the construction of dinuclear and polynuclear architectures. researchgate.netresearchgate.net By connecting multiple metal centers, this ligand facilitates the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

For example, a related ligand, 2,3-di(2-pyridyl)-5-phenylpyrazine, has been shown to form dinuclear ruthenium complexes where the ligand bridges two metal centers. nih.gov The resulting dinuclear and polynuclear structures can exhibit interesting magnetic, optical, or catalytic properties arising from the interactions between the metal centers. The specific architecture is highly dependent on the coordination preferences of the metal ion and the reaction conditions. For instance, the use of different solvents can lead to the formation of different structural isomers of coordination polymers.

| Architecture | Metal Ion(s) | Bridging Ligand | Dimensionality | Reference |

| Dinuclear Ru(II) Complex | Ru(II) | 2,3-di(2-pyridyl)-5-phenylpyrazine | 0D | nih.gov |

| 1D Coordination Polymer | Mn(II) | pyrazine-2,3-dicarboxylic acid | 1D | |

| Trinuclear Zinc(II) Complex | Zn(II) | 2,5-bis(2-pyridyl)pyrazine | 0D | researchgate.net |

This table provides examples of dinuclear and polynuclear complexes formed with similar ligands to illustrate the potential architectures of this compound.

Despite a comprehensive search for scientific literature, detailed information specifically concerning the coordination chemistry and metal-organic frameworks of “this compound” is not available in publicly accessible resources. Research has been published on related, but structurally distinct, compounds such as other pyrazine and pyridine (B92270) dicarboxylic acids.

This body of related work indicates that the general class of N-heterocyclic dicarboxylic acids is of significant interest in the field of coordination chemistry. Researchers have successfully synthesized and characterized a wide variety of coordination complexes and metal-organic frameworks using these related ligands with numerous transition metals, main group metals, and lanthanides. Studies on these analogous systems have explored diverse coordination modes, resulting in structures with interesting topologies and dimensionalities. Furthermore, investigations into the electronic and photophysical properties, such as luminescence, of these related compounds have been conducted. The synthesis of these materials is commonly achieved through hydrothermal and solvothermal methods.

However, the specific influence of the phenyl group at the 5-position of the pyrazine ring on the coordination behavior, structural outcomes (including potential polymorphism and isomerism), and the resulting properties of the metal complexes remains undocumented in the available scientific literature. Consequently, the specific data required to populate the detailed subsections of the requested article on this compound—including its specific complexes with transition and main group metals, principles for MOF design, and electronic properties—could not be retrieved.

Electronic and Photophysical Properties of Coordination Compounds

Luminescence and Emission Spectra

The luminescence properties of coordination compounds and MOFs are of significant interest for applications in sensing, bio-imaging, and lighting. Typically, the emission characteristics of such materials are dictated by the nature of the organic ligand, the metal ion, and their interactions. For a ligand like this compound, luminescence could potentially arise from intra-ligand (π-π* or n-π*) transitions or from metal-centered emissions, particularly when coordinated with lanthanide ions. The phenyl substituent on the pyrazine ring could further influence the electronic properties and, consequently, the emission wavelengths and quantum yields of the resulting complexes. A comprehensive study would involve the synthesis of various metal complexes of this ligand and the detailed characterization of their excitation and emission spectra.

Table 1: Hypothetical Luminescence Data for Metal Complexes of this compound

| Metal Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (µs) |

| Eu(III) | Data not available | Data not available | Data not available | Data not available |

| Tb(III) | Data not available | Data not available | Data not available | Data not available |

| Zn(II) | Data not available | Data not available | Data not available | Data not available |

| Cd(II) | Data not available | Data not available | Data not available | Data not available |

This table is presented as a template for the type of data that would be included had relevant research been found. The fields are marked as "Data not available" to reflect the current state of knowledge based on the conducted search.

Ligand-to-Metal Charge Transfer (LMCT) Transitions

Ligand-to-metal charge transfer (LMCT) is an electronic transition from a molecular orbital with ligand-based character to one with metal-based character. These transitions are a key feature in the absorption spectra of many coordination complexes and can play a crucial role in their photochemical and photophysical properties. The presence of the electron-rich pyrazine and carboxylate groups in this compound suggests that it could act as an effective donor ligand for LMCT processes when coordinated to electron-deficient metal centers. The energy of the LMCT band would be expected to vary depending on the oxidizing power of the metal ion and the solvent polarity. A thorough investigation would involve UV-Vis absorption spectroscopy of various transition metal complexes to identify and characterize these LMCT bands.

Thermochromic Properties

Thermochromism, the reversible change of color with temperature, is a fascinating property observed in some coordination compounds. This phenomenon is often associated with changes in the coordination geometry of the metal center or alterations in the crystal packing in response to temperature variations. For coordination polymers and MOFs based on this compound, thermochromic behavior could potentially arise from temperature-induced changes in the ligand conformation or the coordination environment of the metal ions. The study of such properties would typically involve variable-temperature UV-Vis spectroscopy and differential scanning calorimetry (DSC) to correlate the color changes with thermal events.

Biological Activity and Mechanistic Insights of 5 Phenylpyrazine 2,3 Dicarboxylic Acid and Its Derivatives

Antimycobacterial Activity Studies

Derivatives of pyrazine-2,3-dicarboxylic acid have been a subject of interest in the quest for new antimycobacterial agents, largely inspired by the activity of the cornerstone anti-tuberculosis drug, pyrazinamide (B1679903). Research has focused on synthesizing and evaluating analogs, including those with a phenyl substitution, to enhance efficacy and overcome resistance.

In Vitro Efficacy against Mycobacterium Species (e.g., Mycobacterium tuberculosis H37Rv)

Numerous studies have synthesized and evaluated derivatives of pyrazine-2,3-dicarboxylic acid for their in vitro activity against Mycobacterium tuberculosis H37Rv, the most common laboratory strain used for tuberculosis research.

One area of investigation has been the synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, which are more lipophilic derivatives of pyrazinoic acid. nih.gov In a particular study, these compounds, along with their methyl and propyl esters (prodrugs), were assessed for their antimycobacterial activity. nih.gov The results demonstrated that specific substitutions on the phenyl ring significantly influenced the activity. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid exhibited high activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL (5 μM). nih.gov Its corresponding propyl ester, propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also showed notable activity with an MIC of 3.13 μg/mL. nih.gov

Another related series of compounds, 5-chloro-N-phenylpyrazine-2-carboxamides, which combine the structural motifs of 5-chloropyrazinamide and anilides, have also been explored. nih.govnih.govresearchgate.net Many of these derivatives displayed significant in vitro activity against M. tuberculosis H37Rv, with MIC values generally in the range of 1.56–6.25 µg/mL. nih.govnih.govresearchgate.net This suggests that the phenyl group can tolerate a variety of substituents while retaining antimycobacterial efficacy. nih.govnih.gov For example, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit M. tuberculosis at an MIC of 1.56 µg/mL. nih.govnih.gov

| Compound | Target Organism | MIC (μg/mL) | MIC (μM) |

|---|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | 1.56 | 5 |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis H37Rv | 3.13 | - |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 1.56 | - |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Mycobacterium tuberculosis H37Rv | 3.13 | - |

Mechanistic Investigations of Action (e.g., Prodrug Conversion to Pyrazinoic Acid)

The mechanism of action for many pyrazine (B50134) derivatives is often linked to that of pyrazinamide, a prodrug that requires conversion to its active form, pyrazinoic acid (POA). chemicalbook.comwikipedia.orgsemanticscholar.org This conversion is catalyzed by the mycobacterial enzyme pyrazinamidase (PncA). chemicalbook.comdroracle.ai The resulting POA is believed to exert its antimycobacterial effect through various mechanisms, particularly in the acidic microenvironments characteristic of tuberculosis granulomas. chemicalbook.comwikipedia.org

The prevailing model suggests that POA, being a weak acid, diffuses out of the bacterial cell into the acidic extracellular environment where it becomes protonated. wikipedia.org This protonated, uncharged form can then readily re-enter the mycobacterial cell. droracle.ai Inside the neutral pH of the cytoplasm, it deprotonates, releasing a proton and trapping the POA anion. wikipedia.org This cycle leads to the accumulation of protons, which can disrupt the membrane potential and interfere with cellular energy production, ultimately leading to cell death. wikipedia.orgnih.gov

While 5-phenylpyrazine-2,3-dicarboxylic acid itself is a dicarboxylic acid and not a direct prodrug in the same sense as pyrazinamide, its derivatives, such as esters, are designed as prodrugs. nih.gov These ester derivatives are more lipophilic, which can enhance their penetration into the mycobacterial cell. Once inside, it is hypothesized that they are hydrolyzed by intracellular esterases to release the active carboxylic acid form, which can then exert its antimicrobial effects in a manner analogous to POA.

Identification of Molecular Targets (e.g., Decaprenylphosphoryl-β-d-ribose oxidase DprE1, InhA protein)

Research into the molecular targets of pyrazine derivatives has identified several key enzymes involved in essential mycobacterial pathways.

Decaprenylphosphoryl-β-d-ribose oxidase (DprE1): DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall. newtbdrugs.orgsci-hub.stnih.gov It is involved in the formation of arabinogalactan (B145846) and lipoarabinomannan, which are essential structural components. sci-hub.stnih.gov DprE1 has emerged as a highly vulnerable target for new anti-tuberculosis drugs. newtbdrugs.orgnih.gov Based on structural similarities to known inhibitors of DprE1, molecular docking studies have been performed on compounds like 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. nih.gov These computational studies suggest that these pyrazine derivatives can effectively bind to the active site of DprE1, indicating that this enzyme is a likely molecular target. nih.gov The inhibition of DprE1 disrupts the synthesis of the mycobacterial cell wall, leading to cell death. sci-hub.st

InhA protein: The enoyl-acyl carrier protein (ACP) reductase, InhA, is another validated target for antitubercular drugs. nih.govnih.govorientjchem.org It is a key enzyme in the mycobacterial type II fatty acid biosynthesis (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are unique and essential components of the mycobacterial cell wall. nih.govorientjchem.org Inhibition of InhA disrupts mycolic acid biosynthesis, compromising the integrity of the cell wall and leading to bacterial death. nih.gov While InhA is the primary target of the frontline drug isoniazid (B1672263) (INH), direct inhibitors of InhA are sought to overcome resistance mechanisms associated with INH, which often involve mutations in the activating enzyme KatG. nih.govorientjchem.org Pyrazine derivatives are among the classes of compounds being investigated as direct InhA inhibitors.

Antiviral Activity Research

In addition to their antimycobacterial properties, pyrazine derivatives have also been explored for their potential as antiviral agents, particularly against flaviviruses.

Efficacy against Flaviviruses (e.g., Dengue Virus, Yellow Fever Virus)

A study focusing on pyrazine-2,3-dicarboxamides (P23DCs), which are structurally related to this compound, has demonstrated their in vitro inhibitory activity against both Dengue virus (DENV) and Yellow Fever virus (YFV). nih.govnih.gov This research was prompted by the discovery of an imidazole (B134444) 4,5-dicarboxamide derivative with high DENV inhibitory activity in a high-throughput screening assay. nih.govnih.gov

The subsequent synthesis and evaluation of a series of pyrazine-2,3-dicarboxamides revealed that several of these compounds exhibited antiviral activity in the micromolar range. nih.gov Specifically, certain derivatives potently inhibited the replication of DENV in Vero cells. nih.govnih.gov The study also highlighted that some of these first-generation compounds displayed selective inhibitory properties against YFV. nih.gov

| Compound Class | Target Virus | Activity Level |

|---|---|---|

| Pyrazine-2,3-dicarboxamides (P23DCs) | Dengue Virus (DENV) | Micromolar range |

| Pyrazine-2,3-dicarboxamides (P23DCs) | Yellow Fever Virus (YFV) | Micromolar range |

Exploration of Antiviral Mechanism of Action

The precise antiviral mechanism of action for this compound and its derivatives is not yet fully elucidated. However, the general strategies for antiviral drug action provide a framework for potential mechanisms. Antiviral drugs can target various stages of the viral life cycle, including attachment to the host cell, entry, uncoating, replication of the viral genome, assembly of new viral particles, and their release from the host cell. nih.govnih.gov

For flaviviruses like Dengue and Yellow Fever, viral replication is a key target. It is plausible that pyrazine-2,3-dicarboxamide (B189462) derivatives interfere with the viral replication process. researchgate.net For instance, they could inhibit essential viral enzymes such as the NS2B-NS3 protease, which is crucial for processing the viral polyprotein into functional viral proteins. nih.govresearchgate.net Another potential target is the viral RNA-dependent RNA polymerase, which is responsible for replicating the viral genome. Further mechanistic studies are required to pinpoint the specific molecular targets and pathways affected by these pyrazine derivatives in their inhibition of flavivirus replication.

Antibacterial and Antifungal Activity Screening

Derivatives of pyrazine and related heterocyclic structures have been the subject of extensive screening for antimicrobial properties. Research has demonstrated that specific structural modifications to the pyrazine core can yield compounds with significant activity against various bacterial and fungal pathogens.

A study investigating pyrazinamide analogues, where a -CONH- linker connects the pyrazine and a substituted benzene (B151609) ring, revealed notable antimicrobial efficacy. nih.govresearchgate.net One of the most active compounds against Mycobacterium tuberculosis strain H37Rv was 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, which demonstrated 65% inhibition at a concentration of 6.25 μg/mL. nih.govresearchgate.net In terms of antifungal activity, the highest effect was observed with 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, which was most effective against the fungal strain Trichophyton mentagrophytes, recording a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. nih.govresearchgate.net

Similarly, novel pyrazole (B372694) derivatives have been synthesized and shown to be potent antibacterial agents, particularly against Gram-positive bacteria. nih.gov For instance, the 3,4-dichloro derivative (compound 19 in the study) proved highly potent against staphylococci strains with MIC values as low as 0.5 μg/mL. nih.gov The 3,5-dichloro derivative (compound 20) also showed broad inhibitory activity with an MIC value of 4 μg/mL against enterococci strains. nih.gov

Further research into other heterocyclic systems, such as 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, has also identified compounds with broad-spectrum antimicrobial activity. mdpi.com Compound 6c from this series was active against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. mdpi.com

The data below summarizes the antimicrobial activity of selected pyrazine and pyrazole derivatives.

Table 1: Antibacterial and Antifungal Activity of Selected Heterocyclic Derivatives

| Compound/Derivative | Target Organism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | % Inhibition | 65% at 6.25 µg/mL | nih.gov, researchgate.net |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 62.5 µmol/L | nih.gov, researchgate.net |

| 3,4-Dichloro pyrazole derivative (19) | Staphylococci strains | MIC | 0.5 µg/mL | nih.gov |

| 3,5-Dichloro pyrazole derivative (20) | Enterococci strains | MIC | 4 µg/mL | nih.gov |

| 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Acinetobacter baumannii | MIC | 8 µg/mL (15.5 µM) | mdpi.com |

Herbicidal Activity and Photosynthesis Inhibition

Certain derivatives of phenyl-substituted heterocyclic compounds, including pyrazines, pyrazoles, and pyridines, have demonstrated significant herbicidal properties. researchgate.netnih.govnih.govchimia.ch Their mode of action is often linked to the inhibition of critical biological processes in plants, most notably photosynthesis. nih.govresearchgate.net

Screening of novel phenylpyridine and phenylpyrazole derivatives has identified several compounds with potent activity against various broadleaf and grass weeds. researchgate.netnih.govnih.gov For example, a series of 5-arylmethoxy phenylpyrazole derivatives showed excellent herbicidal activity against Abutilon theophrasti and Amaranthus retroflexus. researchgate.net Specifically, compound 6d exhibited a 100% inhibitory effect against these weeds at a concentration of 750 g/ha. researchgate.net Another compound, 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-trifluoromethyl)-1H-pyrazole, showed 95% inhibition of Abutilon theophrasti at a much lower dosage of 9.375 g/ha. researchgate.net Similarly, certain α-trifluorothioanisole derivatives containing phenylpyridine moieties displayed strong inhibitory activity (>85%) against weeds like Amaranthus retroflexus and Abutilon theophrasti at 37.5 g a.i./hm2. nih.gov

The herbicidal action of many of these compounds stems from their ability to interfere with the photosynthetic machinery. nih.govresearchgate.netchimia.ch

Table 2: Herbicidal Activity of Phenyl-Substituted Heterocyclic Derivatives

| Compound/Derivative Class | Weed Species | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 5-arylmethoxy phenylpyrazole (6d) | Abutilon theophrasti, Amaranthus retroflexus | % Inhibition | 100% at 750 g/ha | researchgate.net |

| 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5- trifluoromethyl)-1H-pyrazole | Abutilon theophrasti | % Inhibition | 95% at 9.375 g/ha | researchgate.net |

| α-trifluorothioanisole with phenylpyridine (5a) | Amaranthus retroflexus, Abutilon theophrasti | % Inhibition | >85% at 37.5 g a.i./hm2 | nih.gov |

A primary mechanism for the herbicidal activity of many pyrazine derivatives is the inhibition of photosynthetic electron transport (PET). nih.govresearchgate.net Over half of commercially available herbicides act by binding to Photosystem II (PS II), a key protein complex in the thylakoid membranes that is central to the PET chain. researchgate.netnih.gov This binding disrupts the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby blocking CO2 fixation and ATP synthesis. nih.govredalyc.org

Studies on substituted N-phenylpyrazine-2-carboxamides have quantified this inhibitory effect. The activity was measured on PET in isolated spinach (Spinacia oleracea L.) chloroplasts. nih.govresearchgate.net The most effective compound from one tested series was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which exhibited an IC50 value of 43.0 μmol/L for PET inhibition. nih.govresearchgate.net Structure-activity relationship analyses indicate that lipophilicity and the electronic properties of substituents on both the pyrazine and phenyl rings are critical for this activity. nih.govnih.govmdpi.com Generally, an increase in lipophilicity enhances PET-inhibiting activity up to a certain point, after which increased lipophilicity can lead to decreased activity due to factors like reduced water solubility. nih.gov

The inhibition of photosynthetic electron transport directly impacts the plant's ability to produce energy, leading to a cascade of secondary effects, including the degradation of chlorophyll (B73375). Furthermore, some herbicidal compounds, known as protoporphyrinogen-IX-oxidase (Protox) inhibitors, directly interfere with the chlorophyll biosynthesis pathway. chimia.ch By inhibiting the Protox enzyme, these compounds cause an accumulation of its substrate, protoporphyrinogen (B1215707) IX, which then leaks from the plastid and is oxidized, leading to the formation of reactive oxygen species that cause rapid cellular damage and bleaching of chlorophyll. chimia.ch While direct quantitative data on chlorophyll content reduction by this compound derivatives were not detailed in the reviewed sources, the established mechanisms of action for related herbicidal pyrazine and phenylpyridine compounds, such as PET and Protox inhibition, strongly imply a significant negative impact on chlorophyll integrity and content. nih.govchimia.ch

Induction of Apoptosis in Cellular Systems